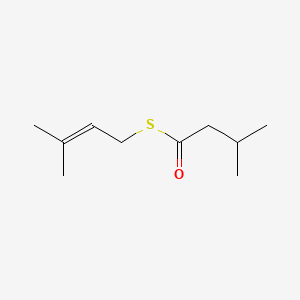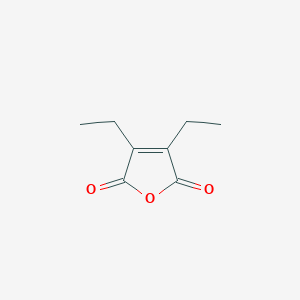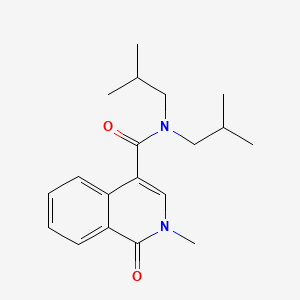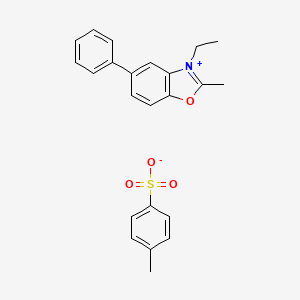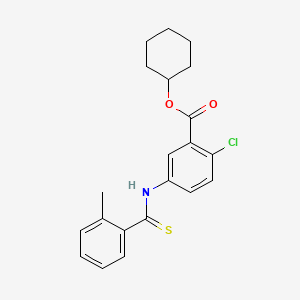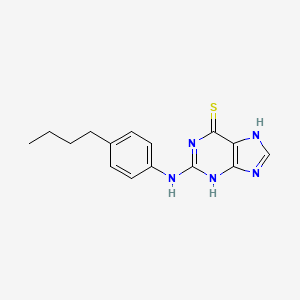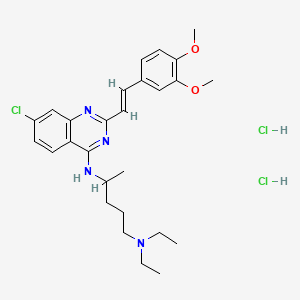
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is a complex organic compound that features a quinazoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride typically involves multi-step organic reactions. The key steps may include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 7-chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 3,4-dimethoxyphenyl group: This can be done via a Heck reaction or similar coupling reactions.
Addition of the diethylamino group: N-alkylation reactions using diethylamine and suitable alkylating agents.
Formation of the dihydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to the formation of reduced quinazoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Industry: As an intermediate in the production of dyes, polymers, or other materials.
作用机制
The mechanism of action of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride would depend on its specific application. In medicinal chemistry, it might act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of kinase activity, disruption of protein-protein interactions, or interference with DNA replication.
相似化合物的比较
Similar Compounds
1,4-Pentanediamine derivatives: Compounds with similar core structures but different substituents.
Quinazoline derivatives: Compounds with variations in the quinazoline core or different functional groups attached.
Uniqueness
The uniqueness of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
96474-83-8 |
|---|---|
分子式 |
C27H37Cl3N4O2 |
分子量 |
556.0 g/mol |
IUPAC 名称 |
4-N-[7-chloro-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C27H35ClN4O2.2ClH/c1-6-32(7-2)16-8-9-19(3)29-27-22-13-12-21(28)18-23(22)30-26(31-27)15-11-20-10-14-24(33-4)25(17-20)34-5;;/h10-15,17-19H,6-9,16H2,1-5H3,(H,29,30,31);2*1H/b15-11+;; |
InChI 键 |
RGTWUPLWWWSVGH-BXGYHSFXSA-N |
手性 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC(=C(C=C3)OC)OC.Cl.Cl |
规范 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC(=C(C=C3)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





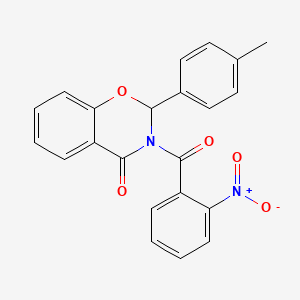
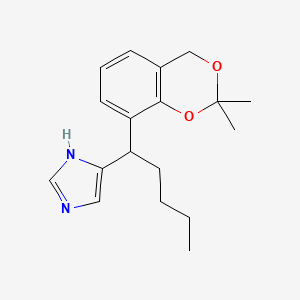
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
